molecular formula C9H5F3N2O B12983327 3-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazole

3-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazole

Cat. No.: B12983327
M. Wt: 214.14 g/mol
InChI Key: LPEZPPVFFQTJOA-UHFFFAOYSA-N
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Description

3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole is a chemical compound known for its unique structural features and significant applications in various fields. The presence of the trifluoromethyl group imparts distinct chemical properties, making it valuable in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole typically involves the reaction of 3-(trifluoromethyl)benzohydrazide with appropriate reagents under controlled conditions. One common method includes the cyclization of the hydrazide with a nitrile oxide intermediate, which is generated in situ . The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)phenyl-1,2,4-triazole
  • 3-(Trifluoromethyl)phenyl-1,2,4-thiadiazole
  • 3-(Trifluoromethyl)phenyl-1,2,4-oxazole

Uniqueness

3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole is unique due to its specific ring structure and the presence of the trifluoromethyl group. This combination imparts distinct electronic and steric properties, making it more reactive and versatile compared to similar compounds .

Properties

Molecular Formula

C9H5F3N2O

Molecular Weight

214.14 g/mol

IUPAC Name

3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)7-3-1-2-6(4-7)8-13-5-15-14-8/h1-5H

InChI Key

LPEZPPVFFQTJOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NOC=N2

Origin of Product

United States

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